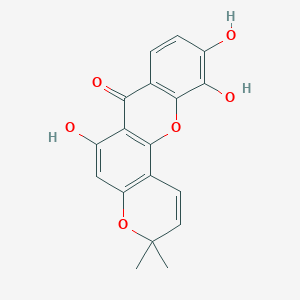

Isojacareubin

Description

Structure

3D Structure

Properties

IUPAC Name |

6,10,11-trihydroxy-3,3-dimethylpyrano[2,3-c]xanthen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O6/c1-18(2)6-5-8-12(24-18)7-11(20)13-14(21)9-3-4-10(19)15(22)17(9)23-16(8)13/h3-7,19-20,22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSTNFJKGRSHPBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2OC4=C(C3=O)C=CC(=C4O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901045703 | |

| Record name | Isojacareubin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50597-93-8 | |

| Record name | Isojacareubin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50597-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isojacareubin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Characterization and Spectroscopic Analysis of Isojacareubin

Elucidation Methodologies for Complex Xanthone (B1684191) Structures

The structural determination of complex natural products like isojacareubin, a member of the pyranoxanthone class, relies on a combination of modern spectroscopic methods. These techniques provide complementary information that, when pieced together, reveals the intricate three-dimensional arrangement of atoms within the molecule. The elucidation process for such xanthone structures is a meticulous task that leverages the power of nuclear magnetic resonance, mass spectrometry, and various forms of spectroscopy to map out connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, including this compound. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The one-dimensional (1D) NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, offer the initial and fundamental insights into the structure of this compound. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environments (chemical shifts), their spin-spin coupling interactions with neighboring protons (splitting patterns), and their relative numbers (integration). The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical nature (e.g., carbonyl, aromatic, aliphatic).

Two-dimensional (2D) NMR techniques are indispensable for establishing the complex connectivities within the this compound molecule. These experiments correlate signals from different nuclei, providing a roadmap of the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of adjacent proton systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms, providing a clear map of one-bond ¹H-¹³C connectivities.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for connecting different spin systems and for identifying the positions of quaternary carbons (carbons with no attached protons).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of whether they are directly bonded. Correlations in a NOESY spectrum indicate that protons are close to each other in space, which is vital for determining the relative stereochemistry and conformation of the molecule.

INEPT (Insensitive Nuclei Enhanced by Polarization Transfer): While not a 2D technique in itself, INEPT is a pulse sequence used to enhance the signal of insensitive nuclei like ¹³C, often incorporated into more complex 2D experiments.

Mass Spectrometry (MS) Applications (e.g., HRMS, HRESIMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (HRESIMS), is particularly valuable in the characterization of natural products like this compound. HRESIMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. For instance, a study on bioactive xanthones from mangosteen roots identified this compound among the isolated compounds, a process that would have involved such precise mass determination. nih.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to identify key functional groups and structural motifs within the molecule. One study on the covalent binding of this compound to the SARS-CoV-2 main protease utilized mass spectrometry to identify the binding sites. kb.dknih.gov

Ultraviolet-Visible (UV) and Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems. The UV spectrum of a xanthone like this compound is characterized by several absorption bands that are indicative of its extended chromophore.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In this compound, the IR spectrum would be expected to show characteristic absorption bands for hydroxyl (-OH) groups, a carbonyl (C=O) group of the xanthone core, carbon-carbon double bonds (C=C) in the aromatic and pyran rings, and carbon-oxygen (C-O) bonds.

Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) for Chiral Assignments

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left and right circularly polarized light. nih.gov This technique is exquisitely sensitive to the three-dimensional structure of chiral molecules. Electronic Circular Dichroism (ECD) is a computational method used to predict the CD spectrum of a molecule. By comparing the experimentally measured CD spectrum of a chiral compound with the theoretically calculated ECD spectra for its possible stereoisomers, the absolute configuration of the stereocenters can be determined with a high degree of confidence. nih.govrsc.org This approach is a powerful tool for the unambiguous assignment of the stereochemistry of complex natural products like this compound, which contains chiral centers.

Comparative Structural Analysis with Related Xanthone Compounds

The structural features of this compound can be further understood through a comparative analysis with structurally related xanthone compounds, particularly those isolated from the same or related plant species. A common co-occurring compound is jacareubin (B1672725). By comparing the spectroscopic data, such as NMR chemical shifts and coupling constants, of this compound with those of jacareubin and other pyranoxanthones, subtle structural differences can be highlighted. For example, a comparative study of ¹³C-NMR data is a powerful tool for the rapid identification of known xanthones in plant extracts. kb.dkresearchgate.net Such comparisons are crucial for confirming the identity of known compounds and for elucidating the structures of new derivatives. A study on compounds from Garcinia latissima compared the NMR data of an isolated compound with that of 6-deoxyjacareubin (B42230) to establish its structure. researchgate.net

Biosynthetic Pathways and Biogenetic Relationships of Isojacareubin

Proposed Biogenetic Routes for Xanthone (B1684191) Scaffolds in Plants

The fundamental structure of xanthones, the 9H-xanthen-9-one core, is assembled in higher plants through a combination of the shikimate and polyketide (acetate) pathways. mdpi.comnih.govresearchgate.net This dual origin contributes to the distinct labeling patterns of the aromatic rings within the xanthone scaffold. nih.gov Ring A is typically derived from the acetate-malonate pathway, while Ring B originates from the shikimate pathway. nih.govresearchgate.net These pathways converge to produce a key intermediate, which then undergoes cyclization to form the characteristic tricyclic xanthone structure. frontiersin.orgmdpi.com

The biosynthesis of the xanthone scaffold in plants begins with precursors from primary metabolism. frontiersin.org The shikimate pathway, which starts with phosphoenolpyruvate (B93156) from glycolysis and erythrose 4-phosphate from the pentose (B10789219) phosphate (B84403) pathway, produces aromatic amino acids, including L-phenylalanine. nih.govfrontiersin.org Concurrently, the polyketide pathway utilizes acetyl-CoA to generate polyketide chains.

There are two main routes leading to the convergence of these pathways in xanthone biosynthesis: a phenylalanine-dependent pathway and a phenylalanine-independent pathway. mdpi.comnih.gov Both routes culminate in the formation of a central benzophenone (B1666685) intermediate, specifically 2,3′,4,6-tetrahydroxybenzophenone. researchgate.netfrontiersin.orgmdpi.com

In the L-phenylalanine-dependent pathway , observed in families like Hypericaceae, L-phenylalanine is converted through several steps to produce benzoyl-CoA. nih.govresearchgate.net

In the L-phenylalanine-independent pathway , found in families such as Gentianaceae, a precursor from the shikimate pathway, 3-hydroxybenzoic acid, is used to form 3-hydroxybenzoyl-CoA. researchgate.netresearchgate.net

This benzoyl-CoA or its hydroxylated analog then condenses with three molecules of malonyl-CoA from the acetate-malonate pathway, a reaction catalyzed by benzophenone synthase (BPS), to yield the benzophenone intermediate. researchgate.net

The formation of the xanthone's C-ring is the definitive step in creating the dibenzo-γ-pyrone structure. This occurs through a regioselective intramolecular oxidative coupling of the benzophenone intermediate. researchgate.netfrontiersin.orgnih.gov This crucial cyclization is mediated by a cytochrome P450-dependent monooxygenase. The specific regioselectivity of this cyclization leads to the formation of two main xanthone core structures: 1,3,5-trihydroxyxanthone (B1664532) (1,3,5-THX) and 1,3,7-trihydroxyxanthone (1,3,7-THX). researchgate.netfrontiersin.orgnih.gov These two compounds serve as the primary precursors for the vast array of more complex xanthones found in nature, including isojacareubin. frontiersin.orgnih.gov The formation of the B-ring is an inherent part of the initial benzophenone synthesis, being derived from the shikimate pathway. nih.gov

Enzymatic and Chemical Steps in Prenylation

Prenylation, the attachment of isoprenoid moieties, is a key modification in the biosynthesis of many xanthones, including this compound. nih.gov This process significantly increases the structural diversity and lipophilicity of the xanthone molecule, which can enhance its affinity for biological membranes and proteins. scilit.com Prenylated xanthones are particularly characteristic of the Clusiaceae and Hypericaceae families. nih.gov

The addition of these prenyl groups is catalyzed by a superfamily of enzymes known as prenyltransferases (PTs). nih.gov These enzymes facilitate the transfer of a prenyl group, typically from dimethylallyl diphosphate (B83284) (DMAPP) or its isomer isopentenyl diphosphate (IPP), to the xanthone scaffold. nih.govnih.gov

Isoprene (B109036) units, in the form of their activated diphosphate derivatives (IPP and DMAPP), are the fundamental building blocks for all terpenoids. nih.govmdpi.com In plants, these precursors are synthesized via two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids. mdpi.com

The prenyl groups attached to the xanthone core are typically dimethylallyl (a C5 unit), but can also be larger, such as geranyl (C10) or farnesyl (C15). nih.gov Aromatic prenyltransferases catalyze the electrophilic substitution of the aromatic xanthone nucleus with the carbocation generated from the prenyl diphosphate donor. scilit.com This enzymatic reaction is often highly regio- and stereospecific. nih.gov For instance, studies on Hypericum calycinum have identified a membrane-bound prenyltransferase, HcPT, that specifically catalyzes the C-8 prenylation of 1,3,6,7-tetrahydroxyxanthone. nih.gov

Dimerization and Derivative Formation in Natural Systems

Beyond prenylation, the structural complexity of xanthones is further expanded through dimerization and the formation of various derivatives. rsc.orgnih.gov Dimeric xanthones, or bis-xanthones, consist of two xanthone units linked together through various types of bonds. rsc.orgmdpi.com

The formation of dimeric xanthones can occur through several mechanisms, including oxidative coupling leading to biaryl C-C or C-O-C ether linkages. rsc.org The presence of prenyl groups on the monomeric xanthones provides additional reactive sites for dimerization. rsc.org

One proposed biosynthetic pathway for the formation of certain dimeric xanthones involves a Diels-Alder reaction. rsc.org This type of [4+2] cycloaddition reaction can occur between the prenyl groups of two monomeric xanthones. rsc.orgrsc.orgrsc.org For example, the biosynthesis of griffipavixanthone, a dimeric xanthone, is suggested to proceed via an initial Diels-Alder reaction between the prenyl side chains of two xanthone monomers. rsc.org Such reactions can lead to the formation of complex, fused ring systems connecting the two xanthone units. rsc.org While the direct enzymatic control of these dimerization reactions is not fully understood, it is likely that enzymes mediate these transformations to ensure the regio- and stereoselectivity observed in the natural products. rsc.org

Chemical Synthesis Strategies for Isojacareubin and Its Derivatives

Retrosynthetic Analysis of Isojacareubin

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. youtube.com This theoretical, on-paper exercise allows chemists to plan a synthetic route by identifying key bond disconnections and functional group interconversions (FGIs) that correspond to known and reliable chemical reactions. youtube.com The process begins with the target molecule and works backward, step-by-step, until readily available starting materials are reached. youtube.comyoutube.com

For a complex molecule like this compound, the analysis would typically focus on disconnecting the key structural features. The primary disconnections for the this compound framework would involve:

The Dihydropyran Ring: A key disconnection would be the ether linkage and the carbon-carbon bond of the dihydropyran ring fused to the xanthone (B1684191) core. This leads back to a prenylated hydroxyxanthone intermediate.

The Prenyl Group: The prenyl side chain itself can be disconnected, suggesting a prenylation reaction (such as a Friedel-Crafts or Claisen rearrangement-based strategy) on a polyhydroxyxanthone precursor.

The Xanthone Core: The central tricyclic xanthone skeleton can be retrosynthetically disassembled via a Friedel-Crafts acylation or a related condensation reaction between a salicylic (B10762653) acid derivative and a substituted phenol (B47542), such as phloroglucinol.

A representative retrosynthetic analysis for a closely related compound, 6-deoxythis compound (B1235315), illustrates this strategy. The analysis begins by simplifying the target molecule to its key intermediate, the corresponding methyl ether. This intermediate is then traced back through a Claisen rearrangement-cyclization cascade to a prenylated xanthone, which in turn is derived from the condensation of 3-methoxysalicylic acid and phloroglucinol. This approach highlights the strategic bond disconnections that simplify the complex target into manageable, synthetically accessible precursors.

Total Synthesis Approaches and Methodological Development

Total synthesis involves the complete chemical synthesis of a complex molecule from simple, often commercially available, precursors. nih.gov For this compound and its analogues, total synthesis provides a means to produce the compounds in a laboratory setting, enabling further study and the creation of novel derivatives. nih.gov

The total synthesis of this compound analogues, such as 6-deoxythis compound, has been achieved through multi-step sequences that construct the xanthone nucleus and then introduce the necessary side chains. researchgate.net A common approach involves the Grover-Shah-Shah reaction, where a suitably substituted salicylic acid is condensed with a phenol to form the xanthone core.

A detailed synthetic sequence for 6-deoxythis compound is outlined below:

| Step | Reactants | Reagents and Conditions | Product | Yield |

| 1 | 3-Methoxysalicylic acid, Phloroglucinol | ZnCl₂, POCl₃, 70-80°C | 1,3-Dihydroxy-5-methoxyxanthone | ~60% |

| 2 | 1,3-Dihydroxy-5-methoxyxanthone | TsCl, K₂CO₃, Acetone, Reflux | 1-Hydroxy-3-(tosyloxy)-5-methoxyxanthone | High |

| 3 | 1-Hydroxy-3-(tosyloxy)-5-methoxyxanthone | Prenyl bromide, K₂CO₃, Acetone, Reflux | 1-(Prenyloxy)-3-(tosyloxy)-5-methoxyxanthone | High |

| 4 | 1-(Prenyloxy)-3-(tosyloxy)-5-methoxyxanthone | N,N-dimethylaniline, 210-220°C | 6-Deoxythis compound methyl ether | ~50% |

| 5 | 6-Deoxythis compound methyl ether | BBr₃, CH₂Cl₂ | 6-Deoxythis compound | ~80% |

This table is based on the synthetic route described for 6-deoxythis compound, which serves as a model for this compound synthesis.

To overcome these limitations, modern synthetic strategies focus on optimization. Key areas of improvement include:

Protecting Groups: The strategic use of bulky protecting groups, such as the p-tosyl group, can effectively block certain reactive sites. researchgate.net In the synthesis of 6-deoxythis compound, tosylation of the 3-hydroxyl group directed the subsequent Claisen rearrangement-cyclization cascade to occur at the desired 1- and 2-positions, achieving excellent site selectivity. researchgate.net

Reaction Conditions: Careful optimization of reaction conditions, such as solvent, temperature, and catalysts, is crucial. Flow chemistry, which uses microfluidic pumping systems, offers precise control over these parameters and can lead to rapid optimization, higher yields, and reduced waste by avoiding extensive purification steps between reactions. syrris.jptue.nl

Reagent Selection: Exploring different reagents for key transformations can significantly improve outcomes. For example, the final demethylation step in the synthesis of 6-deoxythis compound was optimized by exploring various demethylating agents to maximize the yield of the final product.

Semi-synthetic and Derivatization Strategies

Semi-synthesis starts with a natural product or a complex intermediate and modifies it chemically to produce new derivatives. researchgate.netbiorxiv.org This approach is valuable for creating analogues of this compound to explore structure-activity relationships (SAR) and develop compounds with improved properties.

The introduction of side chains, especially prenyl groups, is a cornerstone of derivatization in this class of compounds. The prenyl moiety is often crucial for biological activity, and modifications to it can significantly alter a molecule's function. nih.gov

C-Prenylation: This reaction involves the attachment of a prenyl group directly to a carbon atom of the xanthone ring. Friedel-Crafts alkylation is a common method, where a prenyl source (like prenyl bromide or 2-methylbut-3-en-2-ol) reacts with the aromatic xanthone core in the presence of a Lewis acid catalyst (e.g., BF₃-etherate). However, these reactions can lack regioselectivity, producing multiple isomers and low yields of the desired product.

O-Prenylation followed by Rearrangement: A more controlled method is to first perform an O-prenylation (attachment to a hydroxyl group) to form a prenyl ether. This intermediate can then undergo a thermal or acid-catalyzed Claisen rearrangement, which moves the prenyl group from the oxygen to an adjacent carbon atom on the ring. This strategy offers better regiochemical control.

Modifications of the prenyl side chain itself, such as epoxidation, dehydrogenation, or oxidative cyclization, represent another avenue for creating structural diversity. nih.gov

The design and synthesis of analogues aim to create molecules that are structurally similar to the parent compound but have modified properties. nih.govnih.gov This is often guided by computational modeling and SAR studies to predict which modifications will lead to desired outcomes. nih.gov

For this compound, the synthesis of analogues could involve:

Modifying the Xanthone Core: Introducing different substituents (e.g., halogens, alkyl groups, methoxy (B1213986) groups) onto the xanthone backbone.

Altering the Fused Ring: Changing the structure of the dihydropyran ring or replacing it with other heterocyclic systems, such as furan (B31954) or pyrazole (B372694) moieties.

Varying the Side Chains: Replacing the dimethylallyl group with other lipophilic side chains or introducing different functional groups to alter polarity and reactivity. researchgate.net

The development of modular synthetic strategies, where different building blocks can be combined in various ways, is highly effective for producing a library of analogues for biological screening. nih.gov For example, a synthetic route could be designed to allow for the late-stage introduction of different side chains or functional groups, enabling the rapid creation of a diverse set of derivatives from a common intermediate. nih.gov

In Vitro and in Vivo Biological Activities and Molecular Mechanisms of Isojacareubin

Anti-proliferative and Apoptotic Mechanisms in Cancer Cells

Isojacareubin demonstrates notable anti-cancer properties by affecting critical cellular processes involved in tumor growth and progression. nih.govnih.gov Studies have evaluated its ability to halt the proliferation of cancer cells and trigger programmed cell death, known as apoptosis. nih.govnih.gov

This compound has shown significant anti-proliferative activity against hepatocellular carcinoma (HCC), one of the most common types of liver cancer. nih.govnih.gov Research indicates that this compound effectively inhibits the growth of HCC cells. nih.gov A key finding is its high selectivity; the compound shows potent activity against HCC cells while having no apparent toxic effects on non-malignant liver cells, such as QSG-7701 hepatocytes. nih.govnih.gov This selectivity is a crucial aspect of its potential as a therapeutic agent. The anti-proliferative effects have been observed in specific HCC cell lines, including HepG2 and QGY-7703. nih.gov

Table 1: Effect of this compound on Cancer Cell Proliferation

| Cancer Type | Cell Line(s) | Observed Effect | Selectivity | Citation |

|---|

Apoptosis is a natural process of programmed cell death that is often dysregulated in cancer cells, allowing them to survive and multiply indefinitely. duth.gr this compound has been shown to induce apoptosis in cancer cells, which is a key mechanism contributing to its anti-proliferative effects. nih.govnih.gov In studies using HepG2 hepatoma cells, treatment with this compound led to a significant, concentration-dependent increase in the percentage of apoptotic cells. nih.gov This suggests that the compound can reactivate the cellular machinery for self-destruction within the cancer cells.

Table 2: Pro-Apoptotic Activity of this compound

| Cell Line | Effect | Mechanism | Citation |

|---|

The ability of cancer cells to migrate and invade surrounding tissues is the basis of metastasis, the primary cause of cancer-related mortality. nih.gov Research has demonstrated that this compound can impair these processes in hepatocellular carcinoma cells. nih.govnih.gov In vitro assays revealed that treatment with this compound significantly suppressed both the migration and invasion of HepG2 cells. nih.gov Specifically, at a concentration of 10 μM, this compound inhibited the invasiveness of HepG2 cells by 76% compared to untreated control cells. nih.gov

Table 3: Impact of this compound on Cancer Cell Migration and Invasion

| Cell Line | Process | Result | Quantitative Data | Citation |

|---|---|---|---|---|

| HepG2 (Hepatocellular Carcinoma) | Migration | Significantly suppressed. | Not specified. | nih.gov |

The development and progression of cancer are often driven by the dysregulation of intracellular signaling pathways that control cell growth, survival, and proliferation. mdpi.comnih.gov this compound exerts its anti-cancer effects by targeting and modulating key components of these pathways. nih.govnih.gov

The Protein Kinase C (PKC) family of enzymes plays a critical role in signal transduction, and its overexpression is linked to the progression of several cancers, including HCC. nih.govnih.gov PKCs are categorized into three main groups: conventional (cPKCs), novel (nPKCs), and atypical (aPKCs). nih.govnih.gov this compound has been identified as a potent inhibitor of PKC, demonstrating different actions against various isoforms. nih.govnih.gov

Specifically, this compound selectively inhibits the expression of the atypical PKC isoform PKCζ in both the cytosol and the membrane of HepG2 cells. nih.gov The downregulation of PKCζ is significant, as this isoform has been linked to reduced tumor cell proliferation and invasion. nih.gov Furthermore, this compound directly interacts with conventional PKCα and novel PKC isoforms (PKCδ, PKCε, and PKCμ), inhibiting their function. nih.govnih.gov This broad inhibition of multiple PKC isoforms contributes to its ability to suppress HCC cell invasion and proliferation. nih.gov

Table 4: Inhibition of Protein Kinase C (PKC) Isoforms by this compound

| PKC Family | Specific Isoform(s) | Mechanism of Action | Citation |

|---|---|---|---|

| Atypical PKC (aPKC) | PKCζ | Selectively inhibits expression in the cytosol and its translocation to the membrane. | nih.gov, nih.gov |

| Conventional PKC (cPKC) | PKCα | Direct interaction and inhibition. | nih.gov, nih.gov |

The Mitogen-Activated Protein Kinase (MAPK) cascade is a crucial signaling pathway that relays signals from the cell surface to the nucleus, regulating fundamental cellular processes like proliferation and survival. nih.gov The ERK/MAPK pathway is frequently overactive in many cancers, promoting uncontrolled cell growth. nih.gov

This compound has been shown to inhibit the MAPK signaling pathway as part of its anti-cancer mechanism. nih.govnih.gov In both HepG2 and QGY-7703 hepatocellular carcinoma cells, this compound treatment led to the inhibition of the phosphorylation of key proteins in this cascade. nih.gov Specifically, it was observed to inhibit the phosphorylation of c-Raf, MEK1/2, and ERK1/2. nih.gov By blocking these phosphorylation events, this compound effectively downregulates the MAPK pathway, which in turn contributes to the observed decrease in HCC cell invasion and proliferation. nih.govnih.gov

Table 5: Downregulation of the MAPK Cascade by this compound

| Pathway Component | Effect | Cell Lines | Citation |

|---|---|---|---|

| c-Raf | Inhibition of phosphorylation. | HepG2, QGY-7703 | nih.gov |

| MEK1/2 | Inhibition of phosphorylation. | HepG2, QGY-7703 | nih.gov |

Signaling Pathway Regulation in Cancer Biology

PI3K/AKT/mTOR Pathway Modulation

Information regarding the direct modulation of the PI3K/AKT/mTOR pathway by this compound is not available in the reviewed scientific literature.

PARP Pathway Regulation

Information regarding the direct regulation of the PARP pathway by this compound is not available in the reviewed scientific literature.

Antimicrobial Efficacy and Mechanisms

This compound, a xanthone (B1684191) isolated from the herb Hypericum japonicum, has demonstrated notable antimicrobial properties, particularly against challenging bacterial pathogens. nih.gov

Methicillin-Resistant Staphylococcus aureus (MRSA)

This compound has been identified as a potent antibacterial compound against clinical strains of methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov MRSA is a significant public health concern due to its resistance to multiple antibiotics. nih.gov In vitro studies using a broth microdilution assay determined that the minimal inhibitory concentrations (MICs) of this compound against MRSA strains ranged from 4 to 16 μg/mL. nih.govnih.gov The concentration required to inhibit 50% of the tested strains (MIC₅₀) was 8 μg/mL. nih.govnih.gov Furthermore, its minimal bactericidal concentrations (MBCs), the lowest concentration needed to kill the bacteria, were found to be in the range of 16 to 64 μg/mL, with an MBC₅₀ of 16 μg/mL. nih.govnih.gov

Interactive Data Table: Anti-MRSA Activity of this compound

| Parameter | Value Range (μg/mL) | 50% Effective Concentration (μg/mL) |

| MIC | 4 - 16 | 8 |

| MBC | 16 - 64 | 16 |

Helicobacter

Information regarding the specific activity of this compound against Helicobacter species is not available in the reviewed scientific literature.

A significant aspect of this compound's antibacterial potential is its ability to work synergistically with conventional antibiotics, potentially enhancing their efficacy against resistant bacteria like MRSA. nih.gov Studies utilizing the chequerboard method have shown significant synergistic effects when this compound is combined with several antibacterial agents. nih.govnih.gov

The combination of this compound with Ceftazidime was particularly effective. nih.gov This synergy is quantified by the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 indicates synergy. The FICI₅₀ values, representing the FICI for 50% of the strains, were 0.25 for the combination with Ceftazidime (CAZ), and 0.37 for combinations with both Levofloxacin (LEV) and Ampicillin (AMP). nih.govnih.gov These findings suggest that this compound could potentially restore or increase the effectiveness of existing antibiotics against MRSA. nih.gov

Interactive Data Table: Synergistic Effects of this compound with Antibiotics against MRSA

| Antibiotic Combination | Fractional Inhibitory Concentration Index (FICI₅₀) | Interpretation |

| This compound + Ceftazidime (CAZ) | 0.25 | Synergy |

| This compound + Levofloxacin (LEV) | 0.37 | Synergy |

| This compound + Ampicillin (AMP) | 0.37 | Synergy |

Antiviral Properties and Molecular Targets

In addition to its antibacterial action, this compound has emerged as a potential antiviral agent, with research highlighting its inhibitory effects on key viral enzymes.

The main protease (3CLpro or Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. researchgate.netnih.gov this compound has been identified as a covalent inhibitor of SARS-CoV-2 3CLpro. researchgate.netnih.gov

Inhibition assays revealed that this compound inhibits the enzyme in a time- and dose-dependent manner. researchgate.netnih.gov The half-maximal inhibitory concentration (IC₅₀) was determined to be 16.00 ± 1.35 μM after a 60-minute incubation period. researchgate.netnih.gov Further kinetic studies identified the inactivation constant (Kᵢₙₐ꜀ₜ) as 0.054 min⁻¹ and the inactivation rate constant at saturation (Kᵢ) as 30.71 μM. researchgate.netnih.gov Mass spectrometry analysis confirmed that this compound covalently binds to the cysteine residue in the active site of the protease through a Michael addition reaction. researchgate.netnih.gov This covalent inhibition mechanism underscores its potential as a potent antiviral candidate.

Interactive Data Table: Inhibitory Activity of this compound against SARS-CoV-2 3CLpro

| Parameter | Value |

| IC₅₀ (60 min incubation) | 16.00 ± 1.35 μM |

| Kᵢ | 30.71 μM |

| Kᵢₙₐ꜀ₜ | 0.054 min⁻¹ |

Structural and Experimental Approaches to Antiviral Mechanism

The antiviral properties of this compound have been investigated through detailed structural and experimental studies, particularly focusing on its role as an inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (3CLpro). nih.gov The main protease is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.gov

In silico screening using a database of natural compounds identified this compound as a potent potential inhibitor of the SARS-CoV-2 3CLpro, with a calculated docking score of -8.47 kcal/mol. nih.gov Molecular dynamics simulations further revealed that the this compound-3CLpro complex demonstrates a more stable dynamic behavior compared to other screened compounds like Glabranin (B192178). nih.gov

Experimental validation confirmed these computational findings. An inhibition assay demonstrated that this compound inhibits the SARS-CoV-2 3CLpro in both a time- and dose-dependent manner. nih.gov Further kinetic analysis established that this compound acts as a covalent inhibitor. nih.gov Biomass spectrometry identified that the compound likely binds covalently to cysteine residues in the enzyme through a Michael addition reaction. nih.gov These results provide a clear structural and mechanistic basis for the antiviral action of this compound against SARS-CoV-2. nih.gov

| Parameter | Value | Method/Comment |

|---|---|---|

| Docking Score | -8.47 kcal/mol | In silico molecular screening. nih.gov |

| Half Maximal Inhibitory Concentration (IC₅₀) | 16.00 ± 1.35 μM | Enzyme inhibition assay (60 min incubation). nih.gov |

| Inactivation Constant (K_I) | 30.71 μM | Inactivation kinetics analysis. nih.gov |

| Rate of Inactivation (k_inact) | 0.054 min⁻¹ | Inactivation kinetics analysis. nih.gov |

| Binding Mechanism | Covalent (Michael addition) | Biomass spectrometry identified binding to Cysteine. nih.gov |

Anti-inflammatory Actions and Cellular Signaling

This compound, as a member of the flavonoid and xanthone classes, is associated with significant anti-inflammatory actions. These effects are mediated through its interaction with various intracellular signaling pathways that are crucial in the inflammatory response. The broad-spectrum biological activities of flavonoids include the modulation of multiple phases of inflammatory processes, from gene transcription and expression to the direct inhibition of key enzymatic activities.

Modulation of Inflammatory Mediators and Pathways

The anti-inflammatory mechanism of this compound and related flavonoids involves the suppression of key inflammatory mediators and the interruption of their synthesis pathways. This modulation occurs at several levels, including the inhibition of pro-inflammatory enzymes and the downregulation of transcription factors that orchestrate the inflammatory response.

A primary mechanism is the inhibition of nitric oxide (NO) production in macrophages stimulated by lipopolysaccharide (LPS). nih.govmdpi.com Excessive NO production by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. nih.gov Flavonoids have been shown to suppress LPS-induced NO production and iNOS protein expression. nih.gov This effect can be mediated by the induction of Heme oxygenase-1 (HO-1), an enzyme with anti-inflammatory properties. nih.gov Furthermore, the inhibition of NO and prostaglandin (B15479496) E2 (PGE2) production is linked to the suppression of upstream transcription factors, including nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and activator protein-1 (AP-1, composed of c-fos and c-jun). diva-portal.orgmdpi.com

Another critical pathway modulated is the cyclooxygenase (COX) pathway. nih.govmdpi.com The COX-2 enzyme is induced during inflammation and is responsible for synthesizing prostaglandins (B1171923), which are potent inflammatory mediators. mdpi.com Inhibition of COX-2 is a key target for many anti-inflammatory drugs. nih.govsigmaaldrich.com Phenolic compounds similar to this compound have demonstrated the ability to inhibit both COX-1 and COX-2 isoforms, thereby reducing the production of prostaglandins and mitigating the inflammatory cascade. mdpi.com

| Mediator/Pathway | Effect of Inhibition/Modulation | Associated Mechanism |

|---|---|---|

| Nitric Oxide (NO) | Reduction of excessive NO. | Inhibition of inducible nitric oxide synthase (iNOS) expression and activity. nih.govdiva-portal.org |

| Prostaglandin E₂ (PGE₂) | Decreased production of pro-inflammatory prostaglandins. | Inhibition of Cyclooxygenase-2 (COX-2) enzyme activity. mdpi.commdpi.com |

| Nuclear Factor-κB (NF-κB) | Suppression of pro-inflammatory gene transcription. | Inhibition of phosphorylation and activation of NF-κB subunits (e.g., p65). diva-portal.orgmdpi.com |

| Heme Oxygenase-1 (HO-1) | Upregulation of an anti-inflammatory enzyme. | Induction of HO-1 gene and protein expression. nih.gov |

Antioxidative Activities

Xanthones and flavonoids, the chemical classes to which this compound belongs, are well-regarded for their antioxidative properties. This activity is primarily due to their ability to act as free radical scavengers or hydrogen donors, which neutralizes harmful reactive oxygen species (ROS) and mitigates oxidative stress.

A widely used and standard method for evaluating this potential is the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. uo.edu.cu DPPH is a stable free radical that has a deep violet color in solution with a characteristic absorption at approximately 517 nm. uo.edu.cu When an antioxidant compound is added, it donates a hydrogen atom to the DPPH radical, reducing it to the non-radical form, DPPH-H. This reaction leads to a loss of the violet color, and the change in absorbance is measured to quantify the scavenging activity. nih.gov

The efficacy of an antioxidant in this assay is often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the substance required to scavenge 50% of the initial DPPH radicals. nih.gov A lower IC₅₀ value indicates greater scavenging potency and, therefore, higher antioxidant activity. nih.gov The antioxidant potential of natural compounds like this compound is frequently assessed using this reliable and effective method.

Structure Activity Relationship Sar Studies of Isojacareubin and Its Analogues

Principles of SAR in Isojacareubin Research

The core principle of SAR is that the biological activity of a molecule is directly related to its chemical structure, including its three-dimensional arrangement of atoms and the distribution of its electronic properties. In the context of this compound, a member of the xanthone (B1684191) family, SAR studies aim to identify which parts of the molecule—known as pharmacophores—are responsible for its interactions with biological targets. By systematically modifying the this compound structure—for instance, by adding, removing, or altering functional groups—researchers can deduce the impact of these changes on its biological efficacy. This process allows for the rational design of new analogues with improved therapeutic potential. The insights gained from these studies help in building a comprehensive model of the molecular interactions between the drug and its target receptor.

Identification of Key Pharmacophoric Elements

A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and related xanthones, the key pharmacophoric elements are rooted in its tricyclic dibenzo-γ-pyrone core structure.

Studies on the broader xanthone class suggest that the pattern of oxygenation and the presence of various substituents are critical for bioactivity. nih.gov The key pharmacophoric features of this compound are believed to include:

The Xanthone Scaffold: The rigid, planar, tricyclic system serves as the foundational structure for orienting the interactive functional groups.

Hydroxyl Groups: The placement and number of hydroxyl (-OH) groups on the aromatic rings are critical for forming hydrogen bonds with amino acid residues in the target protein's binding site.

In the context of its inhibitory activity against the SARS-CoV-2 main protease (3CLpro), the pharmacophore model would describe the specific arrangement of hydrogen bond donors, acceptors, and hydrophobic features that facilitate binding to the enzyme's active site. nih.govbiorxiv.org

The presence and nature of substituent groups, particularly prenyl and pyrano moieties, on the xanthone scaffold are known to significantly modulate biological activity. nih.govmdpi.com

Prenyl Groups: The addition of prenyl (a C5 isoprene (B109036) unit) groups to the xanthone nucleus is a common structural modification in nature and a key strategy in synthetic chemistry. mdpi.com Prenylation generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. nih.gov Studies on various xanthone derivatives have shown that the introduction of prenyl groups can be associated with a marked improvement in potency and selectivity for various biological activities, including antitumor effects. nih.govresearchgate.netresearchgate.net The position of the prenyl group is also critical; for example, studies on other xanthones have shown that prenylation at certain positions can dramatically increase anticancer activity, while substitution at other positions may diminish it. nih.gov

Pyrano Groups: this compound contains a dihydropyran ring fused to the xanthone core. Fused pyran rings are formed biosynthetically from the cyclization of a prenyl side chain. This rigidifies the structure, which can be favorable for binding to a specific target by reducing the entropic penalty upon binding. The oxidation state of the pyran ring (i.e., pyran vs. dihydropyran) and its point of fusion to the xanthone skeleton are determining factors for biological activity. nih.gov In some series of xanthone derivatives, pyranoxanthones have been observed to be more active than their dihydropyranoxanthone precursors. researchgate.net The 2,2-dimethyl-3,4-dihydropyran moiety, as seen in this compound, has been identified as a critical feature for the anticancer activity of some xanthones. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.govnih.gov This approach involves calculating various molecular descriptors for a series of this compound analogues and then using statistical methods, like multiple linear regression, to build a predictive model. nih.govnih.gov

A typical QSAR study on this compound analogues would involve:

Data Set Compilation: Assembling a series of related xanthone compounds with experimentally determined biological activity (e.g., IC₅₀ values).

Descriptor Calculation: Using software to calculate a wide range of molecular descriptors for each compound. These can include electronic (e.g., dielectric energy), steric (e.g., shape indices), hydrophobic (e.g., LogP), and topological descriptors. nih.gov

Model Development: Applying statistical methods to correlate the descriptors with biological activity. The goal is to create a regression equation that can predict the activity of new, untested compounds.

Model Validation: Rigorously testing the model's predictive power using techniques like leave-one-out cross-validation and by using an external test set of compounds not included in the model's creation. nih.gov

For example, QSAR models developed for other series of xanthone derivatives have successfully predicted their anticancer and enzyme inhibitory activities with high accuracy, often achieving cross-validation regression coefficients (a measure of predictive accuracy) greater than 0.80. nih.gov Such models can highlight which structural properties, such as hydroxyl group count or solvent-accessible surface area, are most influential for activity and can guide the design of new, more potent analogues. nih.gov

Molecular Docking and Computational Chemistry for SAR Elucidation

Molecular docking and other computational chemistry methods are powerful tools for visualizing and understanding how a ligand like this compound interacts with its biological target at an atomic level. These in silico techniques provide critical insights that complement experimental SAR data.

In one prominent study, this compound was identified as a potential inhibitor of the SARS-CoV-2 main protease (3CLpro), a key enzyme for viral replication. nih.gov Computational screening of a natural products database flagged this compound as a promising candidate, which was later confirmed by experimental assays. nih.govresearchgate.net This approach allows for the rapid screening of large compound libraries to prioritize molecules for further testing. nih.gov

Molecular docking simulations place the ligand (this compound) into the three-dimensional structure of the protein's binding site and score the quality of the fit. This analysis reveals the specific interactions that stabilize the ligand-protein complex.

For the this compound-3CLpro complex, a key finding was the potential for covalent bond formation. nih.govresearchgate.net Docking studies predicted that the electrophilic nature of this compound allows it to react with the nucleophilic thiol group of a cysteine residue (Cys145) in the enzyme's active site. nih.govresearchgate.netnih.gov This type of interaction, known as a Michael addition, results in an irreversible covalent bond, which can lead to potent and long-lasting inhibition. researchgate.netmdpi.com The covalent binding of this compound to cysteine was subsequently confirmed experimentally through mass spectrometry. nih.gov

Beyond covalent interactions, docking also analyzes non-covalent forces such as:

Hydrogen bonds: Formed between this compound's hydroxyl groups and amino acid residues in the binding pocket.

Hydrophobic interactions: Occurring between the aromatic rings of the xanthone core and nonpolar residues of the protein.

Computational methods can predict the binding affinity, which is the strength of the interaction between the ligand and its target. biorxiv.orgnih.gov This is often expressed as a docking score or a calculated free energy of binding (ΔG), typically in kcal/mol. frontiersin.org A more negative value indicates a stronger and more stable interaction. In the study against SARS-CoV-2 3CLpro, this compound was predicted to have a favorable docking score of -8.47 kcal/mol. nih.govresearchgate.net This was more favorable than the score for its analogue, glabranin (B192178) (-8.03 kcal/mol), suggesting a stronger binding affinity for this compound. nih.gov

Furthermore, molecular dynamics (MD) simulations can predict conformational changes in both the ligand and the protein upon binding. These simulations model the movement of atoms over time, providing insights into the stability of the complex. Structural dynamic assessments reported that the this compound-3CLpro complex exhibits a more stable dynamic behavior compared to the glabranin-3CLpro complex, suggesting that this compound induces a more stable and likely more effective inhibitory conformation. nih.govresearchgate.net

Interactive Data Table: In Silico and In Vitro Data for Xanthone Inhibitors against SARS-CoV-2 3CLpro

| Compound | Predicted Binding Affinity (kcal/mol) | Experimental IC₅₀ (µM) | Experimental Kᵢ (µM) |

| This compound | -8.47 | 16.00 ± 1.35 | 30.71 |

| Glabranin | -8.03 | Not Reported | Not Reported |

Data sourced from studies on SARS-CoV-2 3CLpro inhibition. nih.govresearchgate.net

Advanced Methodologies in Isojacareubin Research

Isolation and Purification Techniques

The journey of isojacareubin from a natural source, such as the herb Hypericum japonicum, to a purified compound for research involves meticulous extraction and separation processes. medchemexpress.comwikipedia.org The primary goal is to isolate this compound from a complex mixture of other plant-derived molecules.

Bioassay-Guided Fractionation

A cornerstone of natural product discovery, bioassay-guided fractionation is a systematic process used to isolate bioactive compounds from a mixture. nih.govescipub.com This technique involves a stepwise separation of a crude extract into various fractions. Each fraction is then tested for a specific biological activity, such as cytotoxicity against cancer cells. The most active fractions are selected for further separation, and the process is repeated until a pure, active compound like this compound is isolated. nih.govncsu.edu This approach ensures that the chemical isolation is guided by biological activity, increasing the efficiency of discovering potent molecules. For instance, an initial crude extract of a plant can be separated into fractions based on solvent polarity. These fractions are then screened, and the one exhibiting the highest anti-cancer activity is subjected to further chromatographic separation until the single compound responsible for the effect is identified.

Chromatography

Chromatography is an indispensable tool for the purification of natural products like this compound. youtube.comnih.gov This technique separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.govnih.gov

Several chromatographic methods are employed in the purification of this compound:

High-Performance Liquid Chromatography (HPLC): A high-resolution technique that uses high pressure to pass the solvent through a column packed with a stationary phase, allowing for precise separation and quantification of compounds. nih.govresearchgate.net

Column Chromatography: A classic technique where the stationary phase is packed into a column, and the sample is separated as the mobile phase flows through it. ncsu.edu

Thin-Layer Chromatography (TLC): A rapid and cost-effective method primarily used to monitor the progress of a separation or to determine the purity of a sample. youtube.com

The selection of the appropriate chromatographic technique and conditions, such as the choice of solvent system and stationary phase, is critical for achieving high purity of the isolated this compound. researchgate.netmdpi.com

In Vitro Cellular Assays

Once purified, this compound is subjected to a variety of in vitro cellular assays to characterize its biological effects at the cellular and molecular level. youtube.comnih.gov These assays are performed in a controlled laboratory setting using cultured cells.

A primary step in assessing the anti-cancer potential of this compound is to determine its effect on the viability and proliferation of cancer cells.

MTT Assay: This colorimetric assay is widely used to measure cellular metabolic activity, which serves as an indicator of cell viability. nih.govyoutube.com In this assay, the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan (B1609692) product. nih.govresearchgate.net The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of light at a specific wavelength. nih.gov Research has shown that this compound significantly inhibits the proliferation of hepatocellular carcinoma (HCC) cells in a dose-dependent manner, with high selectivity for cancer cells compared to nonmalignant hepatocytes. nih.gov

Table 1: Effect of this compound on Hepatocellular Carcinoma Cell Viability (MTT Assay)

| Cell Line | Treatment | Concentration | Result |

|---|---|---|---|

| HepG2 (HCC) | This compound | Varies | Significant inhibition of cell proliferation nih.gov |

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. sigmaaldrich.comthermofisher.com Assays to detect apoptosis are vital in cancer research to determine if a compound can induce this self-destruction pathway in tumor cells.

Studies on this compound have utilized various apoptosis assays to confirm its pro-apoptotic effects on hepatoma cells. nih.gov These assays can detect key events in the apoptotic process, such as changes in the cell membrane, activation of caspases (enzymes that execute apoptosis), and DNA fragmentation. sigmaaldrich.com

Common Apoptosis Detection Methods:

Annexin V Staining: Detects the translocation of phosphatidylserine (B164497) to the outer cell membrane, an early marker of apoptosis. sigmaaldrich.com

Caspase Activity Assays: Measure the activity of key executioner enzymes of apoptosis, such as caspase-3. sigmaaldrich.com

TUNEL Assay: Identifies DNA fragmentation, a hallmark of late-stage apoptosis. sigmaaldrich.com

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. nih.govnih.gov Assays that measure these processes are critical for evaluating the anti-metastatic potential of compounds like this compound.

Wound Healing Assay: In this assay, a "scratch" is made in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored. nih.govsartorius.comTranswell Invasion Assay: This assay uses a chamber with a porous membrane coated with a layer of extracellular matrix (ECM). Cancer cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that invade the ECM and migrate through the pores to the lower chamber is quantified. nih.govsigmaaldrich.com

Research has demonstrated that this compound can impair the migration and invasion of HepG2 hepatoma cells. nih.gov

Table 2: Effect of this compound on Hepatocellular Carcinoma Cell Migration and Invasion

| Assay | Cell Line | Treatment | Outcome |

|---|---|---|---|

| Wound Healing Assay | HepG2 | This compound | Impaired cell migration nih.gov |

Targeted inhibition of specific enzymes involved in cancer progression is a key strategy in modern drug discovery. Protein Kinase C (PKC) is a family of enzymes that plays a crucial role in cellular signaling pathways, and its dysregulation is often associated with cancer.

Enzyme activity assays are used to determine if a compound can inhibit the function of a specific enzyme. nih.gov In the context of this compound, kinase assays are performed to measure its inhibitory effect on different PKC isotypes. nih.govpromega.com These assays typically involve incubating the purified enzyme with its substrate and the test compound. The amount of product formed is then measured to determine the enzyme's activity.

Studies have identified this compound as a potent inhibitor of PKC, with differential effects on various PKC isotypes. nih.gov

Immunoblotting, also known as Western blotting, is a powerful technique used to detect and quantify specific proteins in a sample. nih.govresearchgate.net This method is crucial for understanding how a compound like this compound affects cellular signaling pathways at the protein level. researchgate.net

In the study of this compound's effects on hepatocellular carcinoma, immunoblotting has been used to analyze the expression and phosphorylation status of key proteins involved in cell proliferation, apoptosis, and metastasis. For example, it was shown that this compound selectively inhibited the expression of atypical PKC (PKCζ) and its translocation from the cytosol to the membrane. nih.gov It also impacted the phosphorylation of major proteins in the MAPK signaling pathway. nih.gov

Table 3: Key Protein Changes in HCC Cells Treated with this compound (Determined by Immunoblotting)

| Protein Target | Effect of this compound | Implication |

|---|---|---|

| PKCζ (atypical PKC) | Selective inhibition of expression and translocation nih.gov | Disruption of pro-survival signaling |

In Vivo Models for Biological Evaluation

The transition from in vitro to in vivo studies is a critical step in the evaluation of a compound's therapeutic potential. For this compound, while extensive in vitro work has elucidated its mechanisms of action, in vivo models are indispensable for understanding its physiological effects, and pharmacokinetics in a whole-organism context. The selection of an appropriate animal model is paramount and depends on the specific biological activity being investigated. nih.gov These models, while not perfectly replicating human physiology, provide crucial data on efficacy and potential challenges that may arise in a complex biological system. nih.gov

Animal Xenograft Models for Antitumor Activity

Animal xenograft models are a cornerstone of preclinical cancer research, providing a means to assess the antitumor efficacy of novel compounds in a living organism. nih.gov In these models, human tumor cells are implanted into immunocompromised mice, which then develop tumors that can be monitored for growth or regression in response to treatment. mdpi.comresearchgate.netmdpi.com This methodology allows for the evaluation of a compound's ability to inhibit tumor growth in a complex in vivo environment. nih.gov

While specific studies detailing the use of animal xenograft models for the direct evaluation of this compound's antitumor activity are not extensively documented in the public domain, the established protocols for this type of research provide a clear framework for how such an evaluation would be conducted. Typically, human cancer cell lines that have shown sensitivity to this compound in vitro would be selected for implantation. Once tumors reach a specified volume, the animals would be treated with this compound, and tumor growth would be compared to a control group receiving a vehicle. researchgate.net Key parameters measured would include tumor volume and weight, as well as markers of cell proliferation and apoptosis within the tumor tissue. mdpi.comresearchgate.net

Omics Approaches in Response to this compound Treatment (e.g., Proteomics, Metabolomics)

Omics technologies, such as proteomics and metabolomics, offer a powerful, high-throughput approach to understanding the global molecular changes induced by a compound. cellbiopharm.comfrontiersin.orgmdpi.com These methods provide a comprehensive snapshot of the cellular response to this compound, moving beyond a single target to a systems-level understanding of its effects. researchgate.net

Currently, specific proteomics or metabolomics studies dedicated to this compound's effects are not widely available. However, the application of these techniques holds significant promise for future research. A proteomics approach, for instance, could identify changes in protein expression and post-translational modifications in cancer cells following this compound treatment, potentially revealing novel targets and resistance mechanisms. researchgate.net Similarly, metabolomics could uncover alterations in metabolic pathways, providing insights into how this compound impacts cellular energetics and biosynthesis. nih.govnih.gov The integration of these omics datasets would offer a multi-dimensional view of this compound's mechanism of action.

Computational Chemistry and Molecular Modeling Techniques

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the prediction and analysis of molecular interactions at an atomic level. nih.govwustl.eduresearchgate.net For this compound, these techniques have been instrumental in identifying and characterizing its potential as a covalent inhibitor of the SARS-CoV-2 main protease (3CLpro). nih.gov

Initial high-throughput in silico screening of a database of natural compounds identified this compound as a promising inhibitor of 3CLpro. nih.gov Molecular docking studies, a key component of computational chemistry, predicted a favorable binding affinity for this compound to the active site of the enzyme, with a calculated docking score of -8.47 kcal/mol. nih.gov This score suggests a strong and stable interaction between this compound and the protease.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular interactions, complementing the static picture offered by molecular docking. ni.ac.rscreative-biostructure.com By simulating the movement of atoms over time, MD can assess the stability of a ligand-protein complex and reveal key conformational changes. creative-biostructure.com

In the case of this compound, MD simulations were employed to evaluate the structural dynamics of its complex with the SARS-CoV-2 3CLpro. nih.gov The results of these simulations indicated that the this compound-3CLpro complex exhibited more stable dynamic behavior compared to another potential inhibitor, glabranin (B192178). nih.gov This enhanced stability suggests a more persistent and potentially more effective inhibitory interaction. Such computational insights are invaluable for guiding further experimental validation and for the rational design of more potent analogs of this compound. news-medical.net

Future Perspectives and Research Trajectories for Isojacareubin

Development of Novel Therapeutic Agents based on Isojacareubin Scaffold

The xanthone (B1684191) structure of this compound serves as a valuable starting point for the development of new therapeutic agents, particularly in oncology. Research has identified this compound as a promising lead compound for creating new anti-hepatocellular carcinoma (HCC) agents. researchgate.net Its potent activity against HCC cells, coupled with high selectivity compared to nonmalignant hepatocytes, underscores its therapeutic potential. nih.gov Studies have demonstrated that this compound significantly inhibits HCC cell proliferation and induces apoptosis. researchgate.netnih.gov

The development process leverages the this compound scaffold to design and synthesize derivatives with potentially improved efficacy and drug-like properties. researchgate.net The goal is to create a new generation of receptor proteins and targeted therapeutics derived from this robust, non-immunoglobulin-based scaffold. researchgate.net By exploring derivatives, researchers aim to produce novel drugs that can effectively target specific cancers. For instance, the anti-plasmodial activity of certain indole (B1671886) carboxamides has been identified through advanced medicinal chemistry, showcasing a path that could be mirrored for this compound derivatives. mdpi.com The core concept is that the this compound framework provides a validated foundation for building more complex and targeted molecules. researchgate.netresearchgate.net

Exploration of Enhanced Biological Activities through Structural Modification

Structural modification of the this compound scaffold is a key strategy for enhancing its biological activities. The xanthone core can be chemically altered to improve potency, selectivity, and pharmacokinetic properties. For example, a comparative study involving this compound and a synthetic derivative, compound 7, showed that while both had pro-apoptotic and anti-invasive effects on HepG2 cells, this compound exhibited stronger anti-hepatoma potency and PKC inhibition. nih.gov This highlights that not all modifications yield superior results, necessitating a rational design approach.

Future efforts will likely focus on creating analogues with improved characteristics, such as enhanced water solubility and membrane permeability, which are critical for drug development. nih.gov The simplification of other complex scaffolds has been shown to retain cellular activity while significantly improving physicochemical properties, a strategy that could be applied to this compound. nih.gov By systematically modifying the this compound structure, it may be possible to amplify its existing anti-proliferative and pro-apoptotic effects or even uncover new biological functions.

Identification of New Molecular Targets and Signaling Pathways

A critical area of future research is the continued identification and characterization of the molecular targets and signaling pathways modulated by this compound. Initial mechanistic studies have pinpointed Protein Kinase C (PKC) as a primary molecular target in hepatocellular carcinoma. nih.gov this compound exhibits differential actions against various PKC isotypes; it selectively inhibits the expression and translocation of atypical PKC (PKCζ) and directly interacts with conventional (PKCα) and novel (PKCδ, PKCε, PKCμ) PKC isotypes. researchgate.netnih.gov This inhibition subsequently affects downstream cascades, including the Raf/MEK/ERK MAPK signaling pathways, which are crucial for cell proliferation and invasion. nih.gov The compound's activity also impacts proteins involved in the epithelial-to-mesenchymal transition (EMT), such as MMP-9 and E-cadherin. nih.gov

Beyond cancer, recent research has unexpectedly identified a new molecular target for this compound: the main protease (3CLpro) of the SARS-CoV-2 virus. nih.govresearchgate.net In silico screening and subsequent experimental assays confirmed that this compound can covalently inhibit this viral enzyme, which is essential for viral replication. nih.govresearchgate.net This discovery opens up a new therapeutic avenue for this compound as an antiviral agent. The identification of such diverse targets underscores the importance of broad-spectrum screening to fully understand the compound's therapeutic potential. nih.gov Future work should aim to uncover additional targets and further delineate how this compound's interaction with these proteins affects global signaling networks.

| Target Class | Specific Target | Affected Signaling Pathway | Biological Outcome | Reference |

|---|---|---|---|---|

| Protein Kinase | Protein Kinase C (PKC) - Multiple Isotypes (α, δ, ε, μ, ζ) | MAPK Signaling (Raf/MEK/ERK) | Inhibition of cancer cell proliferation and invasion; Induction of apoptosis | nih.gov, researchgate.net |

| Viral Protease | SARS-CoV-2 Main Protease (3CLpro) | Viral Polyprotein Processing | Inhibition of viral replication | nih.gov, researchgate.net |

| Metallo-proteinase | Matrix Metalloproteinase-9 (MMP-9) | Epithelial-Mesenchymal Transition (EMT) | Impaired cancer cell migration and invasion | nih.gov |

| Adhesion Molecule | E-cadherin | Cell-Cell Adhesion / EMT | Modulation of cell adhesion properties | nih.gov |

Comprehensive Pharmacodynamic and Pharmacokinetic Studies

To advance this compound as a drug candidate, comprehensive pharmacodynamic (PD) and pharmacokinetic (PK) studies are essential. nih.gov Pharmacodynamics involves understanding how the drug affects the body, including its mechanism of action and dose-response relationship. youtube.com For this compound, this would mean detailed investigations into its effects on targets like PKC and SARS-CoV-2 3CLpro in a physiological context. Some initial in vitro pharmacodynamic data exists, such as its half-maximal inhibitory concentration (IC50) against the SARS-CoV-2 main protease, which was found to be 16.00 ± 1.35 μM after a 60-minute incubation. nih.govresearchgate.net Further kinetic studies determined its inactivation constant (Kinact) and inhibition constant (KI) for this enzyme. nih.govresearchgate.net

Pharmacokinetics, which describes how the body absorbs, distributes, metabolizes, and eliminates a drug, is largely uncharacterized for this compound. youtube.comnih.gov Future research must establish its absolute bioavailability, serum half-life, metabolic pathways (e.g., potential involvement of cytochrome P450 enzymes), and excretion routes. nih.gov These studies are critical for defining a potential clinical study design and are a standard part of the drug development process for both small molecules and biological drugs. uu.senih.gov

| Parameter | Value | Description | Reference |

|---|---|---|---|

| IC₅₀ | 16.00 ± 1.35 μM | The concentration required to inhibit 50% of the enzyme's activity (60 min incubation). | nih.gov, researchgate.net |

| Kinact | 0.054 min⁻¹ | The maximal rate of enzyme inactivation. | nih.gov, researchgate.net |

| KI | 30.71 μM | The inhibitor concentration required to achieve half the maximal rate of inactivation. | nih.gov, researchgate.net |

Strategies for Overcoming Biological Resistance Mechanisms

A significant hurdle in the long-term efficacy of many therapeutic agents, particularly in cancer treatment, is the development of drug resistance. While resistance to this compound has not yet been documented, it is a critical future consideration. Resistance can arise through various molecular mechanisms, including the alteration of the drug's target through mutation, increased drug efflux out of the cell by membrane pumps, drug inactivation by cellular enzymes, or the activation of alternative compensatory signaling pathways.

For example, in therapies targeting kinases, acquired resistance can emerge from the compensatory activation of alternative pathways, such as the PI3K/AKT pathway, which promotes cell proliferation and apoptosis resistance. frontiersin.org Future research on this compound must anticipate these possibilities. Strategies to overcome potential resistance could include combining this compound with inhibitors of other signaling pathways or with agents that block drug efflux pumps. Furthermore, identifying the molecular basis of any emerging resistance, for instance by analyzing mutations in the PKC binding site, will be crucial for designing second-generation derivatives that can bypass these mechanisms. nih.gov

Integration of Advanced Analytical and Computational Methods for Drug Discovery

Advanced analytical and computational methods are indispensable for accelerating the drug discovery and development pipeline for this compound. nih.govazolifesciences.com Computer-aided drug design (CADD) has already proven its value by identifying this compound as a potential covalent inhibitor of the SARS-CoV-2 main protease through high-throughput in silico screening of a natural products database. nih.govresearchgate.net

Future research will continue to rely heavily on these methods. Structure-based drug design (SBDD) approaches, such as molecular docking and molecular dynamics simulations, can be used to model the interaction between this compound derivatives and their targets, like PKC or viral proteases. emanresearch.org This allows for the rational design of new molecules with improved binding affinity and selectivity. nih.gov Ligand-based methods, such as quantitative structure-activity relationship (QSAR) modeling, can predict the biological activity of novel analogues based on their chemical structures. emanresearch.org These computational tools help to focus synthetic efforts, reduce costs, and shorten the timeline for identifying lead compounds with favorable properties for further development. azolifesciences.comnih.gov

Q & A

Q. What are the established protocols for the synthesis and purification of Isojacareubin in laboratory settings?

this compound synthesis typically involves multi-step organic reactions, such as condensation or cyclization, followed by purification via column chromatography or recrystallization. To ensure reproducibility, experimental protocols must include detailed reaction conditions (e.g., solvent ratios, temperature, catalysts) and purity validation using techniques like HPLC or TLC. For novel derivatives, structural confirmation via H/C NMR and high-resolution mass spectrometry is critical .

Q. Which spectroscopic and crystallographic techniques are prioritized for this compound’s structural elucidation?

X-ray crystallography remains the gold standard for unambiguous structural determination, with SHELX programs (e.g., SHELXL) widely used for refinement . Complementary techniques include NMR for functional group analysis, IR spectroscopy for identifying hydrogen-bonding patterns, and mass spectrometry for molecular weight confirmation. For polymorphic studies, differential scanning calorimetry (DSC) can reveal thermal stability variations .

Q. How should researchers design initial bioactivity screens for this compound to ensure methodological rigor?

Prioritize dose-response assays (e.g., IC determination) in cell-based models relevant to the compound’s hypothesized mechanism (e.g., antioxidant or antimicrobial activity). Include positive controls (e.g., ascorbic acid for antioxidant assays) and validate results across at least three biological replicates. Statistical methods like ANOVA should be applied to assess significance, with p-values <0.05 considered significant .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound across studies?

Systematic meta-analyses of existing data can identify confounding variables (e.g., cell line specificity, solvent effects). For example, discrepancies in antioxidant activity may arise from differing assay conditions (e.g., DPPH vs. ABTS assays). Researchers should replicate experiments under standardized protocols and employ orthogonal assays to confirm findings .

Q. How can in silico modeling improve the prediction of this compound’s pharmacokinetic and target-binding properties?

Molecular docking tools (e.g., AutoDock Vina) can predict binding affinities to target proteins, while molecular dynamics simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over time. ADME predictions using tools like SwissADME or pkCSM can highlight bioavailability challenges, such as poor intestinal absorption due to high logP values .

Q. What experimental approaches are recommended for studying this compound’s interaction with serum proteins (e.g., albumin)?

Fluorescence quenching assays and circular dichroism (CD) spectroscopy can quantify binding constants () and conformational changes in proteins upon ligand interaction. Isothermal titration calorimetry (ITC) provides thermodynamic parameters (ΔH, ΔS) to elucidate binding forces (e.g., hydrophobic vs. hydrogen bonding) .

Q. How can researchers address reproducibility challenges in this compound’s synthetic protocols?

Publish detailed procedural steps in open-access repositories (e.g., protocols.io ) and validate results across independent labs. Use high-purity reagents and document batch-specific variations. For crystalline forms, report Crystallographic Information Files (CIFs) to enable structural replication .

Methodological Considerations

- Data Contradiction Analysis : Compare experimental parameters (e.g., pH, temperature) across studies using tools like PRISMA guidelines for systematic reviews. Highlight methodological divergences in supplementary materials .

- Structural Refinement : For X-ray data, apply SHELXL’s TWIN and BASF commands to model twinning or disorder, ensuring R-factors <5% for high-confidence structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|